molecular formula C16H11F3N4O3 B4677471 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid

Cat. No. B4677471
M. Wt: 364.28 g/mol
InChI Key: ZROAGYPJHFMLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid, also known as TFMBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and potential applications.

Mechanism of Action

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid exerts its biological activities through various mechanisms of action. The compound has been found to inhibit the activity of certain enzymes and signaling pathways, which are involved in the development and progression of various diseases. 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has also been found to modulate the expression of certain genes, which play a crucial role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the development of various inflammatory diseases. 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize, and its biological activities are well-established. 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid is also highly stable and can be stored for an extended period without degradation. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid. The compound has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could focus on the development of 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid derivatives with improved solubility and bioavailability. Additionally, the compound's mechanism of action could be further elucidated to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid's mechanism of action and biochemical and physiological effects have been well-elucidated, and the compound has several advantages and limitations for use in laboratory experiments. Future studies could focus on the development of 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid derivatives and the identification of new targets for therapeutic intervention.

Scientific Research Applications

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3/c17-16(18,19)11-2-1-3-12(8-11)23-14(20-21-22-23)9-26-13-6-4-10(5-7-13)15(24)25/h1-8H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROAGYPJHFMLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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